molecular formula C19H21N7O6 B2624376 (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898453-72-0

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2624376
M. Wt: 443.42
InChI Key: IYMTYRRSXYQSHJ-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone, also known as DNP-3M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of 4-(6-morpholinopyridazin-3-yl)piperazine with 3,5-dinitrobenzoyl chloride in the presence of a base to form the desired product.

Starting Materials
4-(6-morpholinopyridazin-3-yl)piperazine, 3,5-dinitrobenzoyl chloride, Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)

Reaction
Step 1: Dissolve 4-(6-morpholinopyridazin-3-yl)piperazine in a suitable solvent., Step 2: Add a base such as triethylamine or pyridine to the solution., Step 3: Slowly add 3,5-dinitrobenzoyl chloride to the solution while stirring at room temperature., Step 4: Allow the reaction mixture to stir for several hours at room temperature or at a slightly elevated temperature., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent such as dichloromethane or chloroform., Step 7: Purify the product by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis in these cells. (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has also been shown to inhibit the replication of viruses and to have antibacterial properties. In addition, (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its relatively simple synthesis method. (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has also been shown to have a broad range of biological activities, making it a potentially useful tool for studying various biological processes. However, one of the limitations of using (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone. One area of research is the development of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone. Additionally, the potential use of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone in the development of new therapies for cancer, viral infections, and neurological disorders warrants further investigation.
Conclusion:
In conclusion, (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is relatively simple, and it has been shown to have a broad range of biological activities. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone and to develop new therapies based on this compound.

Scientific Research Applications

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been studied extensively for its potential applications in various fields of scientific research. It has been reported to have anticancer, antiviral, and antibacterial properties. (3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has also been shown to be effective in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c27-19(14-11-15(25(28)29)13-16(12-14)26(30)31)24-5-3-22(4-6-24)17-1-2-18(21-20-17)23-7-9-32-10-8-23/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMTYRRSXYQSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dinitrophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

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